REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[S:8][CH:9]=[CH:10][C:11]=1[C:12]#[N:13].N1C=CC=CC=1.O>ClCCl>[C:12]([C:11]1[CH:10]=[CH:9][S:8][C:7]=1[NH:6][C:2](=[O:3])[O:4][CH3:5])#[N:13]
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Name
|
|
Quantity
|
7.61 g
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Type
|
reactant
|
Smiles
|
ClC(=O)OC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC=1SC=CC1C#N
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Name
|
|
Quantity
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19.1 g
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After addition
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Type
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EXTRACTION
|
Details
|
extracted with dichloromethane (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 1 N hydrochloric acid (2×150 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL)
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product, which
|
Type
|
CUSTOM
|
Details
|
was triturated with a solution of methyl tert-butyl ether and petroleum ether (1:1, 50 mL)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(SC=C1)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |